molecular formula C19H16FN5O B2376277 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 888424-63-3

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2376277
CAS No.: 888424-63-3
M. Wt: 349.369
InChI Key: SUBBFBMYXYVYHG-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core substituted with a 3,5-dimethylphenyl group and a 3-fluorophenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid to form the triazolo[4,5-d]pyrimidine core . Subsequent substitution reactions introduce the 3,5-dimethylphenyl and 3-fluorophenylmethyl groups under specific conditions, such as the use of palladium on magnesium oxide as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a PDE2A inhibitor, it binds to the active site of the enzyme, forming a halogen bond with the oxygen of Tyr827 . This interaction inhibits the enzyme’s activity, leading to increased levels of cyclic nucleotides and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of both dimethylphenyl and fluorophenylmethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-6-13(2)8-16(7-12)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBFBMYXYVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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